molecular formula C8H7F2NO2 B2529719 Methyl 2-(difluoromethyl)nicotinate CAS No. 1355729-93-9

Methyl 2-(difluoromethyl)nicotinate

Cat. No.: B2529719
CAS No.: 1355729-93-9
M. Wt: 187.146
InChI Key: DCURSZBFFZNIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(difluoromethyl)nicotinate is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . This compound is a derivative of nicotinic acid, where the hydrogen atoms on the methyl group are replaced by fluorine atoms, resulting in the difluoromethyl group. It is used in various research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 2-(difluoromethyl)nicotinate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating diseases.

    Industry: It is employed in the development of new materials and chemical processes

Future Directions

The future directions in the research of “Methyl 2-(difluoromethyl)nicotinate” and similar compounds involve further advancements in difluoromethylation processes . This includes the development of novel non-ozone depleting difluorocarbene reagents and the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that the difluoromethyl group can be considered as a ‘lipophilic hydroxyl’ due to its hydrogen bond donor and acceptor properties . This suggests that Methyl 2-(difluoromethyl)nicotinate may interact with various enzymes, proteins, and other biomolecules in a manner similar to other lipophilic compounds. The exact nature of these interactions would need to be determined through further experimental studies.

Metabolic Pathways

It is plausible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(difluoromethyl)nicotinate typically involves the difluoromethylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with difluoromethylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(difluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(difluoromethyl)nicotinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

methyl 2-(difluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)5-3-2-4-11-6(5)7(9)10/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCURSZBFFZNIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355729-93-9
Record name methyl 2-(difluoromethyl)pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.